(Z)-2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide
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Description
Synthesis Analysis
The synthesis of a similar compound, (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, has been reported . Ethyl acetoacetate reacted with phenyl isothiocyanate and ethyl chloroacetate in the presence of K2CO3 and DMF to afford the thiazolidinone derivative . This derivative then reacted with dimethylformamide-dimethylacetal to afford the final product .Molecular Structure Analysis
The molecular structure of a similar compound, 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, was calculated using DFT B3LYP/6-311G(d, p) method . The calculated geometric parameters were found to be in good agreement with the experimental data .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, were predicted using density functional theory (DFT) based calculations . These calculations provided information about the geometry of the molecule, different orbital calculations, and intramolecular charge transfer .Scientific Research Applications
Thiazolidines: Synthesis and Biological Applications
Field
Organic Synthesis and Medicinal Chemistry
Application
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .
Methods of Application
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Results or Outcomes
The presence of sulfur in thiazolidines enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .
Computational Studies of a Related Compound
Field
Application
The molecular structure of the related compound 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile was studied using density functional theory (DFT) based calculations .
Methods of Application
The molecular structure was calculated using the DFT B3LYP/6-311G (d, p) method .
Results or Outcomes
The calculated geometric parameters were found to be in good agreement with the experimental data .
Thiazolidine Derivatives: Green Synthesis
Field
Application
Thiazolidine derivatives have been synthesized using various agents in a greener reaction pathway . This approach has advantages such as low toxicity, high yield of product, and easy isolation method .
Methods of Application
In this synthesis, β-cyclodextrin-SO3H was the most favorable with water as its heterogeneous biopolymer-based solid acid catalyst and was reusable without any vital changes .
Results or Outcomes
The green synthesis approach resulted in a high yield of product with low toxicity .
Anticancer Activity of a Related Compound
Field
Application
A related compound, (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, has shown moderate anticancer activity .
Methods of Application
The compound was synthesized via an unexpected deacetylation mechanism .
Results or Outcomes
The synthesized compounds showed moderate anticancer activity .
properties
IUPAC Name |
(2Z)-2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c13-6-9(11(14)17)12-15(10(16)7-18-12)8-4-2-1-3-5-8/h1-5H,7H2,(H2,14,17)/b12-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBVTOFELUEYGM-XFXZXTDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=C(C#N)C(=O)N)S1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=C(\C#N)/C(=O)N)/S1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide |
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